molecular formula C23H32N2O3 B13138419 (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide

(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide

Cat. No.: B13138419
M. Wt: 384.5 g/mol
InChI Key: NLKMVUPYHRRDSY-QFIPXVFZSA-N
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Description

(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes both amino and phenyl groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylacetic acid with 3-phenylpropylamine to form an amide intermediate. This intermediate is then reacted with 2,2-diethoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and phenyl groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N-(2,2-diethoxyethyl)-2-phenylacetamide: A similar compound lacking the 3-phenylpropyl group, which may affect its reactivity and interactions.

    N-(2,2-diethoxyethyl)-2-phenylacetamide: Another related compound with different substituents, leading to variations in its chemical properties.

Uniqueness

(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups and chiral center

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

(2S)-2-amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C23H32N2O3/c1-3-27-21(28-4-2)18-25(17-11-14-19-12-7-5-8-13-19)23(26)22(24)20-15-9-6-10-16-20/h5-10,12-13,15-16,21-22H,3-4,11,14,17-18,24H2,1-2H3/t22-/m0/s1

InChI Key

NLKMVUPYHRRDSY-QFIPXVFZSA-N

Isomeric SMILES

CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](C2=CC=CC=C2)N)OCC

Canonical SMILES

CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)N)OCC

Origin of Product

United States

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